molecular formula C8H6INO B3042060 2-Iodo-4-methoxybenzonitrile CAS No. 490039-83-3

2-Iodo-4-methoxybenzonitrile

Cat. No.: B3042060
CAS No.: 490039-83-3
M. Wt: 259.04 g/mol
InChI Key: AZAICPHBIPICLD-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H6INO . It is characterized by the presence of an iodine atom and a methoxy group attached to a benzene ring, along with a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Iodo-4-methoxybenzonitrile involves the iodination of 4-methoxybenzonitrile. This can be achieved through the reaction of 4-methoxybenzonitrile with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as the Heck reaction, to form complex organic molecules.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Products: New aromatic compounds with various substituents replacing the iodine atom.

    Reduction Products: Amines or other reduced derivatives of the nitrile group.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Iodo-4-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxybenzonitrile depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a new substituent through the formation of a palladium complex. The nitrile group can also participate in various reactions, influencing the overall reactivity and properties of the compound.

Comparison with Similar Compounds

    4-Methoxybenzonitrile: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    2-Iodo-4-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and properties.

    2-Bromo-4-methoxybenzonitrile: Contains a bromine atom instead of iodine, which can influence the reactivity and types of reactions it undergoes.

Properties

IUPAC Name

2-iodo-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAICPHBIPICLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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